molecular formula C13H10Cl2N2O B14309413 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine CAS No. 119260-67-2

2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine

Cat. No.: B14309413
CAS No.: 119260-67-2
M. Wt: 281.13 g/mol
InChI Key: ZKHILWNFXSZCCP-UHFFFAOYSA-N
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Description

2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of chloro and nitroso substituents on the benzene ring, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline, followed by reduction to 2-chloro-4-aminophenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Safety measures are also critical due to the potential hazards associated with the chemicals used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is unique due to the presence of both chloro and nitroso groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

119260-67-2

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-nitrosophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7H,5,16H2

InChI Key

ZKHILWNFXSZCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=O)Cl)Cl)N

Origin of Product

United States

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